molecular formula C16H22Cl2N2O B2453333 2,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide CAS No. 946326-72-3

2,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide

Cat. No. B2453333
CAS RN: 946326-72-3
M. Wt: 329.27
InChI Key: ZNMKAIWJOPJJSF-UHFFFAOYSA-N
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Description

“2,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide” is a chemical compound. Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine-containing compounds, like “this compound”, has been widespread . A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives is reported . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation .


Molecular Structure Analysis

The molecular weight of “this compound” is 329.27.


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The empirical formula for “this compound” is C16H22Cl2N2O.

Scientific Research Applications

Synthesis and Characterization

Research on benzamide derivatives has demonstrated sophisticated methodologies for their synthesis and characterization. For instance, the synthesis of specific benzamide compounds involves the reaction of certain chloride precursors with amino derivatives, followed by characterization using techniques like X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. These methods could potentially be adapted for the synthesis and detailed characterization of 2,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide, providing insight into its structure and properties (Adam et al., 2016).

Biological Activity

Several benzamide derivatives exhibit notable biological activities, including anti-acetylcholinesterase, antibacterial, and antitumor effects. For example, specific piperidine derivatives have been evaluated for their anti-acetylcholinesterase activity, a property relevant to the development of treatments for conditions like Alzheimer's disease (Sugimoto et al., 1990). These findings suggest that this compound could also possess biological activities worth exploring.

Photocatalytic Applications

The modification and support of photocatalysts with benzamide compounds have been investigated, showing enhanced rates of photodegradation for certain pollutants. This suggests a potential application of this compound in environmental remediation or as a component in the design of new photocatalytic materials (Torimoto et al., 1996).

Antimicrobial and Antipathogenic Properties

Thiourea derivatives related to benzamides have shown significant antimicrobial and antibiofilm properties against various bacterial strains. This area of research highlights the potential of benzamide compounds, including this compound, in the development of new antimicrobial agents capable of combating resistant bacteria and biofilm-related infections (Limban et al., 2011).

Safety and Hazards

While specific safety and hazards for “2,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide” are not mentioned in the retrieved papers, it’s worth noting that related compounds, such as 4-Isopropylpiperidine, have hazard statements including H315 - H318 - H335 .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “2,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide” and similar compounds may continue to be an area of interest in pharmaceutical research.

properties

IUPAC Name

2,4-dichloro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O/c1-11(2)20-7-5-12(6-8-20)10-19-16(21)14-4-3-13(17)9-15(14)18/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMKAIWJOPJJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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